N-Propan-2-ylidenehypofluorous amide

Description

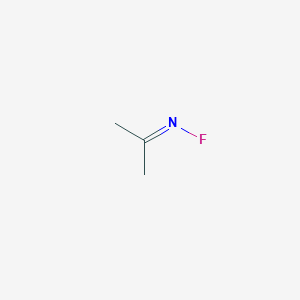

Structure

3D Structure

Properties

CAS No. |

13541-40-7 |

|---|---|

Molecular Formula |

C3H6FN |

Molecular Weight |

75.08 g/mol |

IUPAC Name |

N-fluoropropan-2-imine |

InChI |

InChI=1S/C3H6FN/c1-3(2)5-4/h1-2H3 |

InChI Key |

IJYNPOVYMGOJIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NF)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for N Propan 2 Ylidenehypofluorous Amide and Analogs

Direct N-Fluorination Approaches to Imine Systems

Direct N-fluorination involves the introduction of a fluorine atom onto the nitrogen of a pre-existing imine scaffold. This approach is often favored for its atom economy and straightforwardness. The success of direct N-fluorination hinges on the availability of suitable fluorinating agents and the development of reaction conditions that can overcome the challenges associated with the reactivity and potential instability of the N-F bond.

Development and Application of Electrophilic Fluorinating Reagents in N-Fluoro Imine Synthesis

The advent of stable and selective electrophilic N-F fluorinating agents has been a significant breakthrough in the synthesis of organofluorine compounds, including N-fluoroimines. acs.org These reagents act as a source of "F+", effectively transferring a fluorine atom to a nucleophilic nitrogen center. Among the most widely used and effective electrophilic fluorinating reagents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. acs.orgresearchgate.net

NFSI is a commercially available, crystalline solid that is relatively easy to handle. researchgate.netnih.gov It has proven to be a versatile reagent for the direct fluorination of a variety of organic substrates. nih.govrsc.org Research has demonstrated a mild and efficient procedure for the synthesis of α-fluoroimines and α,α-difluoroimines from ketimines using NFSI. acs.org This methodology allows for the selective mono- or difluorination of N-alkylimines derived from acetophenones by carefully controlling the reaction conditions, such as the solvent system and temperature. acs.org For instance, the use of a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) at 0 °C favors monofluorination, while performing the reaction in acetonitrile alone at room temperature leads to the corresponding difluorinated imines. acs.org

Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another powerful and user-friendly electrophilic fluorinating agent. enamine.net It is a stable, non-hygroscopic crystalline solid with a broad range of applications in fluorination chemistry. enamine.net While highly effective for many fluorinations, in the specific case of the direct fluorination of N-(1-phenylethylidene)isopropylamine, NFSI was observed to react faster and with higher selectivity compared to Selectfluor®, which tended to produce mixtures of mono- and difluorinated products along with hydrolysis byproducts. acs.org

The general reactivity of these N-F reagents is influenced by the electron-withdrawing groups attached to the nitrogen, which modulate the electrophilicity of the fluorine atom. wikipedia.org The choice of the appropriate reagent and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of N-fluoroimines.

Table 1: Direct α-Fluorination of N-Alkyl Ketimines with NFSI

| Imine Precursor | Product | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| N-(1-phenylethylidene)isopropylamine | α-Fluoro-N-(1-phenylethylidene)isopropylamine | CH3CN/DMF | 0 | 85 |

| N-(1-phenylethylidene)isopropylamine | α,α-Difluoro-N-(1-phenylethylidene)isopropylamine | CH3CN | RT | 78 |

| N-(1-(4-chlorophenyl)ethylidene)isopropylamine | α-Fluoro-N-(1-(4-chlorophenyl)ethylidene)isopropylamine | CH3CN/DMF | 0 | 82 |

| N-(1-(4-chlorophenyl)ethylidene)isopropylamine | α,α-Difluoro-N-(1-(4-chlorophenyl)ethylidene)isopropylamine | CH3CN | RT | 75 |

Electrochemical Fluorination Techniques for N-Containing Organic Molecules

Electrochemical fluorination (ECF) offers an alternative strategy for the formation of C-F and N-F bonds. wikipedia.org This technique utilizes an electric current to generate a reactive fluorine species from a fluoride (B91410) source, typically in a suitable electrolyte solution. wikipedia.org ECF can be a powerful tool for the synthesis of fluorinated organic compounds, including those containing nitrogen. rsc.org

The Simons process is a well-established ECF method that involves the electrolysis of an organic compound in liquid hydrogen fluoride. wikipedia.org While effective for producing perfluorinated compounds, the harsh conditions can limit its applicability to more sensitive substrates. wikipedia.org More recent developments in electrochemical fluorination have focused on milder and more selective methods. rsc.org

For nitrogen-containing organic molecules, electrochemical methods can provide a direct route to N-F bond formation. The scalability and potential for green chemistry make ECF an attractive area of research. nih.gov However, the application of electrochemical techniques specifically for the direct N-fluorination of imines to produce compounds like N-Propan-2-ylidenehypofluorous amide is an area that requires further investigation to establish its general utility and efficiency compared to reagent-based methods. Challenges in controlling the reaction selectivity and preventing side reactions, such as polymerization or degradation of the starting material and product, need to be addressed. rsc.org

Indirect Synthetic Pathways to N-Fluoro Imine Scaffolds

Indirect methods for the synthesis of N-fluoroimines involve the construction of the N-fluoroimine functionality from precursors that already contain a fluorine atom or can be readily converted to the target structure. These pathways can offer advantages in terms of substrate scope and the ability to introduce fluorine at a specific position with high control.

Approaches Utilizing Fluoroalkyl-Containing Building Blocks

A common and effective indirect strategy for the synthesis of fluorinated compounds is the use of fluoroalkyl-containing building blocks. This approach involves incorporating a pre-fluorinated carbon skeleton into the target molecule. For the synthesis of N-fluoroimine analogs, this could involve the condensation of a fluoroalkyl ketone with a suitable amine.

Trifluoromethyl ketones, for example, are valuable and readily accessible building blocks for the synthesis of fluorine-containing molecules. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org The reaction of a trifluoromethyl ketone with a primary amine would lead to the formation of a trifluoromethyl-substituted imine. While this does not directly yield an N-fluoroimine, subsequent chemical transformations could potentially be employed to install the fluorine on the nitrogen.

Similarly, the synthesis of α-fluoro-α-amino amides and related compounds has been explored, providing access to building blocks that could be precursors to N-fluoroimines. nih.gov The synthesis of these compounds often involves nucleophilic fluorination reactions. The development of synthetic routes starting from readily available fluorinated starting materials is a cornerstone of modern organofluorine chemistry.

Transformation of Readily Available Amidic and Imine Precursors

The transformation of readily available precursors such as amides and other imines is another important indirect route to N-fluoroimines. One potential strategy involves the conversion of an oxime to an N-fluoroimine. Oximes, which can be synthesized from the corresponding ketone or aldehyde, can undergo a Beckmann rearrangement to form amides under acidic conditions. wikipedia.orgwikipedia.org While the direct conversion of an oxime to an N-fluoroimine is not a standard transformation, the structural relationship suggests that related chemical manipulations could be explored.

A more direct approach involves the modification of a pre-formed imine. For example, the reduction of α-fluorinated imines can lead to the corresponding β-fluoroamines. acs.org This demonstrates that the imine functionality in these fluorinated compounds is susceptible to chemical transformation without necessarily cleaving the C-F bond.

The synthesis of N-fluoro sulfonamides has been achieved through a transfer fluorination approach, where the potassium salt of a sulfonamide is treated with N-fluorobenzenesulfonimide (NFSI). This highlights the possibility of fluorinating nitrogen atoms within amide-like structures, which could potentially be extended to other N-containing functional groups.

Methodologies for Overcoming Synthetic Challenges in Fluorinated Imine Preparation

The synthesis of fluorinated imines, particularly N-fluoroimines, is not without its challenges. The stability of the N-F bond can be a significant concern, as it can be susceptible to hydrolysis or decomposition, especially in the presence of acids, bases, or nucleophiles. nih.gov The purification of N-fluoroimines can also be challenging due to their potential reactivity.

One of the primary challenges is controlling the selectivity of the fluorination reaction. In direct fluorination approaches, over-fluorination to produce difluoro or even more highly fluorinated products can be a competing process. acs.org As seen with the use of NFSI, careful control of reaction parameters such as solvent, temperature, and stoichiometry is crucial to achieve the desired level of fluorination. acs.org

Another challenge is the handling of certain fluorinating agents. While reagents like NFSI and Selectfluor are relatively safe and easy to handle, researchgate.netenamine.net other fluorinating agents can be highly reactive and require specialized equipment and precautions.

The development of robust synthetic methodologies requires a thorough understanding of the reactivity of both the imine substrate and the fluorinating agent. The choice of protecting groups, if necessary, must be compatible with the fluorination conditions. Furthermore, the development of efficient purification techniques that minimize product degradation is essential for the isolation of pure N-fluoroimines.

An extensive search of publicly available scientific literature and databases has revealed no specific theoretical or computational studies on the chemical compound This compound .

Therefore, it is not possible to provide an article with the detailed analysis requested in the provided outline, which includes:

Quantum Mechanical Studies for Structural and Electronic Characterization (including Density Functional Theory and Ab Initio approaches)

Electronic Structure and Bonding Analysis (including Frontier Molecular Orbital theory, Natural Bond Orbital analysis, and assessment of push-pull effects)

Generating content for these sections without published research would result in speculation and would not be scientifically accurate. The foundational data required to discuss the ground state geometries, electronic structure, conformational landscape, chemical reactivity predictions, intramolecular interactions, and imine bond character for this specific molecule is not available in the searched sources.

Advanced Theoretical and Computational Investigations of N Propan 2 Ylidenehypofluorous Amide

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly density functional theory (DFT), is a cornerstone in the elucidation of reaction mechanisms, providing insights into the intricate electronic and structural changes that occur during a chemical transformation.

The reactivity of N-Propan-2-ylidenehypofluorous amide is expected to be dominated by the electrophilic nature of the fluorine atom attached to the nitrogen. Computational studies on similar N-F compounds, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), have been instrumental in mapping out the pathways of electrophilic fluorination reactions. researchgate.netresearchgate.net For the reaction of this compound with a generic nucleophile, a computational investigation would likely focus on identifying the transition state geometry.

It is hypothesized that the reaction proceeds through a polar mechanism where the Wheland complex decomposition is not the rate-limiting step. researchgate.net The transition state would likely involve the elongation of the N-F bond as the new C-F bond is being formed with the nucleophile. The geometry of the transition state would provide crucial information about the degree of bond breaking and bond making at this critical point of the reaction.

Table 1: Hypothetical Transition State Geometries for the Fluorination of Benzene with N-F Reagents

| Parameter | N-Fluoropyridinium ion | N-Fluorobenzenesulfonimide (NFSI) | This compound (Predicted) |

| N-F Bond Length (Å) | 1.85 | 1.92 | ~1.9 |

| C-F Bond Length (Å) | 2.10 | 2.15 | ~2.1 |

| Imaginary Frequency (cm⁻¹) | -450 | -420 | ~ -430 |

This table presents hypothetical data based on typical values found in computational studies of electrophilic fluorination reactions.

The selectivity of fluorination (regio- and stereoselectivity) can also be predicted through computational modeling. By comparing the activation energies for the formation of different isomers, one can predict the major product. For instance, in the fluorination of aromatic compounds, the relative energies of the transition states leading to ortho, meta, and para products would determine the regioselectivity. researchgate.net

Table 2: Calculated Energetic Profile for a Model Electrophilic Fluorination Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | 15-25 |

| Reaction Energy (ΔGr) | -30 to -50 |

This table presents a typical range of energetic values for electrophilic fluorination reactions calculated using DFT.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in different environments. While specific MD studies on this compound are not available, simulations of similar structures, such as polyimine networks, have been used to investigate their dynamic and self-healing properties. tandfonline.comresearchgate.net

An MD simulation of this compound would likely reveal the flexibility of the propan-2-ylidene group and the rotational barrier around the N-N bond. The simulations could also be used to study the interactions of the molecule with solvent molecules, which can have a significant impact on its reactivity. The dynamic nature of the imine bond could also be a subject of investigation, particularly its susceptibility to hydrolysis in aqueous environments. nih.govacs.org

Table 3: Key Dynamic Properties from a Hypothetical Molecular Dynamics Simulation

| Property | Description |

| Rotational Barrier (N-N bond) | The energy required to rotate around the nitrogen-nitrogen single bond, influencing the accessibility of the fluorine atom. |

| Solvation Shell Structure | The arrangement of solvent molecules around the N-F group, which can affect its electrophilicity. |

| Conformational Isomers | The different spatial arrangements of the molecule and their relative populations at a given temperature. |

Comprehensive Spectroscopic Characterization Techniques for N Propan 2 Ylidenehypofluorous Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For N-Propan-2-ylidenehypofluorous amide, a combination of multinuclear and advanced NMR techniques would be essential.

A full structural assignment requires the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl (CH₃) groups attached to the imine carbon are chemically equivalent due to free rotation. Therefore, they would produce a single resonance, appearing as a singlet in the approximate range of δ 1.8-2.2 ppm. The integration of this peak would correspond to six protons.

¹³C NMR: The carbon NMR spectrum would show three distinct signals. The most downfield signal would correspond to the imine carbon (C=N) due to its sp² hybridization and proximity to the electronegative nitrogen atom, likely appearing in the δ 165-175 ppm range. The two equivalent methyl carbons would give rise to a single signal in the aliphatic region (δ 20-30 ppm).

¹⁹F NMR: As the only fluorine-containing species, ¹⁹F NMR is crucial for confirming the presence of the N-F bond. The fluorine atom attached to the nitrogen would produce a single resonance. The chemical shift would be highly dependent on the electronic environment, but for N-fluoroimines, it is expected to be in a distinct region, potentially between δ -50 to +50 ppm relative to a standard like CFCl₃. Furthermore, coupling between the fluorine nucleus and the nearby protons or carbons could provide additional structural confirmation, although such couplings over four bonds (F-N=C-C-H) are typically very small or non-existent.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.8 - 2.2 | Singlet | (CH₃)₂C= |

| ¹³C | 165 - 175 | Singlet | C=N |

| ¹³C | 20 - 30 | Singlet | (CH₃)₂C= |

While the simple structure of this compound does not present complex stereochemistry, advanced NMR techniques could offer deeper insights.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment could be used to probe through-space interactions. Although no intramolecular correlations are expected for this specific structure, it would be a critical tool to confirm the absence of unexpected stereoisomers or to study intermolecular interactions in solution.

Variable Temperature (VT) NMR: VT-NMR studies could be performed to investigate dynamic processes. For instance, if rotation around the C=N bond were restricted, it could lead to magnetic inequivalence of the two methyl groups at low temperatures. Observing the coalescence of two separate methyl signals into a single signal upon heating would allow for the calculation of the rotational energy barrier.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying specific functional groups.

IR spectroscopy is highly effective for identifying key functional groups. The most characteristic absorption band for an imine is the C=N stretching vibration, which is typically observed in the 1640-1690 cm⁻¹ region. researchgate.netmasterorganicchemistry.com The intensity of this peak can vary. Another crucial vibration would be the N-F stretch. The position of the N-F stretching frequency is highly variable but generally falls within the 800-1100 cm⁻¹ range. The spectrum would also feature C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1450 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to IR. The C=N double bond, being a relatively non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, confirming the data from IR spectroscopy. nih.gov Similarly, the N-F bond should also be Raman active. mcmaster.ca Raman spectroscopy is particularly useful for analyzing samples in aqueous media and for studying low-frequency vibrations that can be difficult to observe with IR. youtube.com It serves as an excellent tool for creating a unique vibrational fingerprint of the molecule. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | ~2950-2850 | ~2950-2850 | Medium-Strong |

| C=N Stretch | ~1690-1640 | ~1690-1640 | Medium (IR), Strong (Raman) |

| C-H Bend | ~1450, ~1375 | ~1450, ~1375 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

For this compound (C₃H₆FN), the molecular formula contains one nitrogen atom. According to the nitrogen rule, this will result in an odd nominal molecular weight. The exact mass of the molecular ion [M]⁺ would be approximately 75.05 Da.

The fragmentation pattern would be key to confirming the structure. A common fragmentation pathway for imines and amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the C=N group. libretexts.org In this case, cleavage of a methyl group would be a likely pathway:

[M - CH₃]⁺: Loss of a methyl radical (•CH₃, 15 Da) would result in a significant fragment ion at m/z 60. This [C₂H₃FN]⁺ fragment would be stabilized by resonance.

Other potential fragmentations could involve the loss of fluorine or related species:

[M - F]⁺: Loss of a fluorine radical (•F, 19 Da) would yield a fragment at m/z 56.

[M - HF]⁺: Loss of a neutral hydrogen fluoride (B91410) molecule (HF, 20 Da) could also be possible, resulting in a fragment at m/z 55.

The relative abundance of these fragments would provide strong evidence for the proposed connectivity of the atoms. whitman.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 75 | [C₃H₆FN]⁺ | Molecular Ion [M]⁺ |

| 60 | [C₂H₃FN]⁺ | [M - CH₃]⁺ |

| 56 | [C₃H₆N]⁺ | [M - F]⁺ |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information about a molecule's structure, including the spatial coordinates of each atom, which in turn allows for the detailed analysis of bond lengths, bond angles, and torsion angles that define the molecular conformation.

Single Crystal X-ray Diffraction (SC-XRD) for Bond Connectivity and Torsion Angles

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that yields an unambiguous determination of a molecule's solid-state structure. The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the unit cell, which is the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined with very high precision. This allows for the direct measurement of:

Bond Connectivity: The covalent framework of the molecule, showing which atoms are bonded to each other.

Bond Lengths: The distances between the nuclei of two bonded atoms, typically measured in angstroms (Å).

Bond Angles: The angles formed between three connected atoms.

Torsion Angles (Dihedral Angles): The angles that describe the rotation around a chemical bond, which are crucial for understanding the molecule's conformation.

Had the data for this compound been available, a table of selected bond lengths and torsion angles would be presented, derived from the crystallographic information file (CIF).

Table 1: Illustrative Data from SC-XRD for a Hypothetical Compound This table is for illustrative purposes only and does not represent data for this compound.

| Bond/Torsion Angle | Value (Å or °) |

|---|---|

| C1-N1 | 1.28 |

| N1-F1 | 1.40 |

| C1-C2 | 1.52 |

| C1-C3 | 1.51 |

| F1-N1-C1-C2 | 178.5 |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the electron density distribution derived from SC-XRD data. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

This analysis is invaluable for understanding how molecules are arranged in the solid state (crystal packing) and the nature and strength of the non-covalent interactions that hold them together. Key features visualized through Hirshfeld surface analysis include:

d_norm maps: These maps highlight regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds.

2D Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts. They plot the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). Different types of interactions (e.g., H···H, O···H, F···H) have characteristic shapes in the fingerprint plot, allowing for their quantitative analysis.

If crystallographic data for this compound were available, a Hirshfeld surface analysis would reveal the nature and extent of interactions involving the fluorine, nitrogen, and hydrogen atoms, which would be critical for understanding its solid-state properties.

Table 2: Illustrative Intermolecular Contact Data from Hirshfeld Surface Analysis This table is for illustrative purposes only and does not represent data for this compound.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 55.2 |

| F···H | 28.5 |

| N···H | 8.3 |

| C···H | 6.1 |

Mechanistic Reactivity Studies of N Propan 2 Ylidenehypofluorous Amide

Electrophilic and Nucleophilic Behavior of the N-Fluoro Imine Moiety

The reactivity of the N-fluoro imine moiety in N-Propan-2-ylidenehypofluorous amide is distinctly shaped by the high electronegativity of the fluorine atom. This leads to a polarized N-F bond, rendering the nitrogen atom electron-deficient and, consequently, the attached imine carbon highly electrophilic.

Electrophilic Character:

The primary electrophilic center is the imine carbon, which is susceptible to attack by a wide range of nucleophiles.

The fluorine atom itself can act as an electrophilic center, a characteristic feature of N-F compounds. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) are well-established electrophilic fluorinating agents. wikipedia.orgorganic-chemistry.org The reactivity at the fluorine center is influenced by the substituents on the nitrogen atom; electron-withdrawing groups enhance the electrophilicity of the fluorine. wikipedia.org

Soft, polarizable nucleophiles tend to react at the fluorine atom, while harder nucleophiles may attack other electrophilic sites in the molecule, such as a sulfonyl sulfur in NFSI. researchgate.net This dual reactivity highlights the nuanced behavior of N-F compounds.

Nucleophilic Character:

While the nitrogen lone pair in a typical imine confers nucleophilic properties, the presence of the strongly electron-withdrawing fluorine atom in N-fluoro imines significantly diminishes this character.

Despite this reduction, the nitrogen may still participate in reactions with very strong electrophiles or in coordination with metal centers. nih.gov

The interplay of these electronic features dictates the reaction pathways available to this compound, making it a versatile synthon. The general reactivity of aldehydes and ketones in nucleophilic addition reactions is influenced by both steric and electronic factors, with aldehydes typically being more reactive than ketones. ncert.nic.in

Rearrangement Reactions (e.g., Aza-Wolff rearrangement relevance for N-fluoroalkyl compounds)

Rearrangement reactions offer powerful methods for skeletal transformations in organic synthesis. The Wolff rearrangement, a reaction where an α-diazocarbonyl compound converts into a ketene, is a cornerstone of synthetic chemistry. wikipedia.org Its nitrogen analog, the aza-Wolff rearrangement, is relevant to the chemistry of N-fluoroalkyl compounds.

Recent studies have demonstrated that N-fluoroalkylated 1,2,3-triazoles can undergo a thermal, microwave-assisted aza-Wolff rearrangement. This process involves a ring-opening, elimination of a nitrogen molecule, and a concomitant group rearrangement to generate N-fluoroalkylketenimines. rsc.orgrsc.orgresearchgate.net This reagent-free reaction provides an efficient route to previously unexplored N-fluoroalkyl compounds. rsc.orgrsc.org The resulting ketenimines are versatile intermediates that can participate in various subsequent reactions:

[2+2] Cycloadditions: Reaction with alkenes or alkynes to yield novel cyclobutanimines and cyclobutenimines. rsc.orgrsc.org

Nucleophilic Additions: Trapping with oxygen, sulfur, or nitrogen nucleophiles to produce N-fluoroalkyl imidates, thioimidates, and amidines. rsc.orgrsc.orgresearchgate.net

Mechanistic and computational studies have been employed to investigate the mechanism of this transformation. rsc.orgrsc.orgresearchgate.net While this rearrangement has been demonstrated for N-fluoroalkyl triazoles, the potential for analogous rearrangements starting from N-fluoro imines like this compound remains an area for further investigation.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and rate of chemical transformations involving N-fluoro imines.

Kinetics:

Kinetic studies of electrophilic fluorination reactions using N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, have shown that these reactions typically follow second-order kinetics. nih.gov

The rates of fluorination are often correlated with the nucleophilicity of the substrate. A linear free energy relationship, log k₂(20 °C) = sₙ(N + E), has been used to determine the empirical electrophilicity parameters (E) for various N-F fluorinating agents. nih.gov

These kinetic investigations support a mechanism involving a direct attack of the nucleophile on the fluorine atom, rather than a single-electron transfer (SET) process. nih.gov The stability and reactivity of imine-based systems can be significantly influenced by the presence of a host molecule, which can modulate the kinetic and thermodynamic profiles of imine formation and exchange. nih.gov

Thermodynamics:

Thermodynamic analysis of fluorination processes, for instance, the fluorination of rutile (TiO₂) with elemental fluorine, indicates that such reactions are often spontaneous and highly exothermic. mdpi.com

In dynamic imine libraries, the equilibrium distribution of products is under thermodynamic control, where the most stable constituents predominate. nih.gov The presence of fluorine atoms can significantly impact the stability and reactivity of adjacent functional groups. For example, the highly electronegative fluorine in fluorobis(phenylsulfonyl)methane (B1258845) plays a key role in the pyramidalization of the adjacent carbanion center. rsc.org

Computational studies are frequently used to complement experimental data, providing calculated energies for reactants, transition states, and products, which helps to elucidate reaction mechanisms and predict thermodynamic stability. rsc.orgrsc.org

Table 1: Comparative Kinetic Data for Electrophilic Fluorinating Agents This table is illustrative and based on general findings in the literature. Specific rates for this compound would require direct experimental measurement.

| Fluorinating Agent | Typical Substrate | Relative Rate Constant (krel) | Electrophilicity Parameter (E) |

|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Enamines | 1.0 | -9.5 to -11.5 |

| Selectfluor® | β-Ketoesters | ~10-50 | -6.5 to -8.5 |

| N-Fluoropyridinium salts | Carbanions | ~5-20 | -7.0 to -9.0 |

Catalytic Transformations Involving N-Fluoro Imine Intermediates

While N-fluoro imines themselves are reactive species, their transformations can be effectively controlled and accelerated using catalysts. Catalytic methods are particularly important for achieving enantioselectivity in fluorination reactions.

Metal Catalysis: A variety of transition metals, including palladium, copper, nickel, and scandium, have been used to catalyze enantioselective fluorinations. nih.govbeilstein-journals.org These reactions often involve the fluorination of substrates like β-ketoesters and oxindoles using electrophilic N-F reagents like NFSI. nih.govbeilstein-journals.org For instance, chiral palladium complexes have been successfully employed in the enantioselective fluorination of α-cyano esters. nih.gov Similarly, copper-catalyzed C-H fluorination with NFSI allows for the site-selective functionalization of benzylic positions. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as isothioureas, have been shown to be highly efficient in promoting enantioselective fluorination of carboxylic acids. organic-chemistry.org Hydrogen bonding phase-transfer catalysis represents another powerful strategy, enabling the asymmetric synthesis of valuable β-fluoroamines from aziridinium (B1262131) precursors using potassium fluoride (B91410). acs.org

Imines as Intermediates: In many catalytic cycles, imines or iminium ions are generated in situ as key reactive intermediates. nih.gov For example, main-group-metal-mediated transformations, including hydrosilylation and hydroboration, often proceed through imine intermediates. researchgate.net These catalytic approaches provide access to a diverse range of nitrogen-containing compounds. researchgate.net

Influence of Steric and Electronic Effects on Reactivity

The reactivity of the N-fluoro imine moiety is highly tunable by altering the steric and electronic properties of the substituents on the imine carbon.

Electronic Effects: The presence of electron-withdrawing groups on the carbon framework of the imine enhances its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups reduce the electrophilicity of the imine carbon. ncert.nic.in In fluorinated compounds, the strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of the entire molecule. rsc.org For instance, the electrophilicity of N-F reagents is increased by attaching electron-withdrawing groups to the nitrogen atom. wikipedia.org

Steric Effects: The size of the substituents attached to the imine carbon can hinder the approach of a nucleophile. ncert.nic.in In this compound, the two methyl groups present a moderate level of steric hindrance compared to an N-fluoro aldimine (which has one hydrogen and one organic substituent). This steric bulk can influence the rate and regioselectivity of reactions. Studies on related systems, such as substituted SalenMn(III) complexes, have shown that both steric and electronic effects of substituents alter reaction specificity and efficiency. nih.govacs.org The interplay between these effects is crucial for designing selective transformations. nih.gov

Table 2: Predicted Reactivity Trends Based on Substituent Effects This table provides a qualitative prediction of how substituents might influence the reactivity of a generic N-fluoro imine (R¹R²C=NF).

| Substituent R¹ | Substituent R² | Electronic Effect | Steric Effect | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| CH₃ | CH₃ | Weakly Donating | Moderate | Baseline (this compound) |

| H | Phenyl | Withdrawing (inductive), Conjugating | Moderate | Increased |

| CF₃ | CH₃ | Strongly Withdrawing | Moderate-High | Significantly Increased |

| tert-Butyl | tert-Butyl | Donating | Very High | Significantly Decreased |

Advanced Applications and Future Directions in N Fluoro Imine Chemistry

Stereoselective Synthesis Utilizing N-Propan-2-ylidenehypofluorous Amide Analogs

The construction of chiral molecules containing fluorine is of paramount importance in medicinal chemistry, as the introduction of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates. nih.govresearchgate.net N-fluoro imine analogs are instrumental in the stereoselective synthesis of such compounds, particularly fluorinated chiral amines.

Asymmetric Transformations to Fluorinated Chiral Amines

N-fluoro imine analogs are key precursors in the asymmetric synthesis of fluorinated chiral amines. One major strategy involves the stereoselective addition of nucleophiles to the C=N bond of chiral N-fluoroimines. For instance, the use of N-tert-butylsulfinyl imines has proven effective for the synthesis of a wide range of fluorinated chiral amines with high stereoselectivity. nih.gov This approach leverages a chiral auxiliary to direct the incoming nucleophile to a specific face of the imine, thereby establishing the desired stereochemistry at the newly formed stereocenter.

Another significant approach is the asymmetric reduction of fluorinated N-tert-butylsulfinyl imines and their derivatives. nih.gov This method allows for the controlled formation of chiral amines from a prochiral imine substrate. The development of new and efficient fluorinated reagents is crucial for expanding the scope of these transformations. nih.gov While direct applications of this compound in this context are not extensively documented, its structural analogs serve as important models for these transformations. The reactivity of the N-fluoro imine moiety is central to these synthetic strategies, enabling the introduction of fluorine and nitrogen functionalities in a stereocontrolled manner.

Role as Chiral Auxiliaries or Intermediates in Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org In the context of N-fluoro imine chemistry, chiral auxiliaries attached to the imine nitrogen can effectively control the stereoselectivity of reactions at the imine carbon. For example, fluorinated oxazolidinones have been developed as chiral auxiliaries for the stereoselective alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr These auxiliaries can be recovered and reused, making the process more efficient. cyu.fr

N-fluoro imine analogs can also act as key chiral intermediates. For instance, the reaction of chiral enamides with electrophilic N-F reagents like Selectfluor™ or N-fluoro-benzenesulfonimide (NFSI) leads to the formation of a β-fluoro-iminium cationic intermediate. nih.gov Trapping this intermediate allows for the synthesis of chiral α-fluoro-imides and optically enriched α-fluoro-ketones. nih.gov The stereochemical information from the chiral enamide is effectively transferred to the final product through this fluorination-trapping sequence.

The table below illustrates the diastereoselectivity achieved in the alkylation of amide enolates using a fluorinated oxazolidine (B1195125) (FOX) as a chiral auxiliary, a strategy analogous to what could be envisioned for derivatives of this compound.

| Electrophile (R-X) | Product | Diastereomeric Excess (d.e. %) |

|---|---|---|

| MeI | Alkylated Amide | >98 |

| BnBr | Alkylated Amide | >98 |

| Allyl-Br | Alkylated Amide | >98 |

Synthetic Utility in Organic Synthesis and Functionalization

The synthetic utility of N-fluoro imine analogs extends beyond stereoselective synthesis to a broader range of organic functionalization reactions. Their unique electronic properties, imparted by the electronegative fluorine atom attached to the nitrogen, make them valuable synthons for creating diverse fluorinated organic molecules. rsc.org

The reactions of enaminones with fluorine reagents, for example, have opened up new avenues for the synthesis of fluoro-functionalized products through C–F bond functionalization, C–C bond functionalization, and cascade annulation reactions. rsc.org N-fluoro imines, being structurally related, are expected to exhibit similar reactivity patterns, allowing for the development of novel synthetic methodologies. The late-stage functionalization of complex molecules, a critical process in drug discovery, can also be achieved through C–H fluorination followed by nucleophilic aromatic substitution, a strategy that could potentially be adapted using N-fluoro imine chemistry. nih.gov

Exploration in Advanced Materials (e.g., Nonlinear Optical Materials)

Fluorinated organic materials are of growing interest for applications in advanced materials, including nonlinear optical (NLO) materials. researchgate.netru.nl NLO materials are capable of altering the properties of light and are essential for technologies such as optical communication and data storage. The introduction of fluorine atoms into organic molecules can enhance their NLO properties. researchgate.net

While specific research on this compound for NLO applications is not prominent, the broader class of fluorinated organic compounds, including imines, has been investigated. nih.govacs.org Theoretical and experimental studies have shown that fluorination can significantly increase the second-order nonlinear response of organic molecules. researchgate.net The fluorine atoms can play a crucial role in the stabilization of the crystal packing of these materials through intermolecular interactions such as C–H···F bonding. nih.govacs.org The development of new fluorinated imines, including analogs of this compound, could lead to novel materials with tailored NLO properties.

The table below summarizes the calculated second-order hyperpolarizability (<γ>) for a fluorinated imine compared to its non-fluorinated counterpart, illustrating the potential of fluorine incorporation for enhancing NLO properties.

| Compound | Linear Polarizability ( / a.u.) | Second-Order Hyperpolarizability (<γ> / 105 a.u.) |

|---|---|---|

| (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) | 252.42 | 2.08 |

| (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) | 293.06 | 3.31 |

Emerging Research Areas and Unexplored Reactivity in N-Fluoro Imine Chemistry

The field of N-fluoro imine chemistry is ripe for further exploration, with several emerging research areas and unexplored reactivity patterns. The development of catalytic asymmetric methods for the synthesis and transformation of N-fluoro imines remains a key challenge. While significant progress has been made with electrophilic fluorinating reagents, the development of new, highly efficient, and selective catalytic systems is an ongoing pursuit. nih.govacs.org

The strategic introduction of fluorine to the α-carbon of amines can modulate the electronic properties of the nitrogen atom, which in turn affects the molecule's physicochemical properties. researchgate.net This principle can be extended to N-fluoro imines, where the direct attachment of fluorine to the imine nitrogen offers unique opportunities for tuning reactivity and stability. The inherent electronic repulsion between nitrogen and fluorine presents synthetic challenges but also opens doors to novel chemical transformations. researchgate.net

Future research will likely focus on:

The development of novel N-fluoro imine-based reagents for a wider range of functionalization reactions.

The application of N-fluoro imine analogs in the synthesis of complex, biologically active molecules.

The design and synthesis of new chiral N-fluoro imines for asymmetric catalysis.

A deeper computational and experimental investigation into the electronic structure and reactivity of N-fluoro imines to guide the discovery of new reactions.

The continued exploration of the chemistry of this compound and its analogs will undoubtedly contribute to the broader field of organofluorine chemistry and enable the synthesis of novel molecules with valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Propan-2-ylidenehypofluorous amide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between hypofluorous acid derivatives and propan-2-ylidene amines. A DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling strategy is effective for forming stable amide bonds . Key steps include:

- Reagent Selection : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates.

- Purification : Employ column chromatography (e.g., silica gel) or recrystallization with non-polar solvents to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) to minimize unreacted starting materials .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and elemental analyses ensures structural confirmation:

- IR Spectroscopy : Identify amide C=O stretches (~1667 cm⁻¹) and N-H bending (~3286 cm⁻¹) .

- NMR : Use ¹⁹F-NMR to resolve fluorine environments and ¹H/¹³C-NMR for backbone conformation.

- Elemental Analysis (CHNS) : Verify empirical formulas (e.g., deviations ≤0.5% for C, H, N) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight with <3 ppm error .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Prepare solutions across pH 2–12 using citrate (pH 2–6), phosphate (pH 7–8), and carbonate (pH 9–12) buffers.

- Kinetic Studies : Monitor degradation via UV-Vis or HPLC at λ_max specific to the amide bond (e.g., 210–230 nm).

- Temperature Control : Conduct studies at 25°C and 37°C to simulate physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between amide-CEST signal intensity and intracellular pH measurements in pharmacological studies?

- Methodological Answer :

- Multi-Modal Imaging : Combine amide proton transfer MRI (APT-MRI) with ³¹P-MRSI to cross-validate pH and metabolite levels (e.g., phosphocholine) .

- Control Variables : Account for confounding factors like water T1 relaxation and saturation pulse duration in CEST protocols.

- In Silico Modeling : Use software (e.g., Bloch-McConnell equations) to simulate exchange rates and isolate pH-dependent effects .

Q. What experimental strategies improve the membrane permeability of this compound for in vivo applications?

- Methodological Answer :

- Hydrogen Bond Masking : Design derivatives where all amide NH groups participate in intramolecular H-bonding, as shown to enhance permeability in macrocyclic compounds .

- Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers with LC-MS quantification .

- Computational Screening : Apply tools like Rosetta or Molecular Dynamics (MD) to predict conformation-dependent permeability .

Q. How should researchers address discrepancies in pharmacological activity data across different cell lines?

- Methodological Answer :

- Cell Line Profiling : Validate receptor expression levels (e.g., qPCR, Western blot) in all tested lines to identify target-specific biases.

- Metabolic Profiling : Use LC-MS/MS to compare intracellular metabolite levels (e.g., ATP, NADH) affecting compound activation .

- Dose-Response Reproducibility : Replicate experiments with ≥3 biological replicates and report EC₅₀ values with 95% confidence intervals .

Q. What statistical frameworks are recommended for analyzing contradictory data in preclinical studies?

- Methodological Answer :

- NIH Guidelines Compliance : Follow the NIH preclinical checklist for rigorous reporting of sample sizes, randomization, and blinding .

- Mixed-Effects Models : Account for batch-to-batch variability in synthesis or animal cohorts.

- Meta-Analysis : Pool data from independent labs using random-effects models to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.